molecular formula C15H15F3N4OS B2784931 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775527-59-7

2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2784931
CAS No.: 1775527-59-7
M. Wt: 356.37
InChI Key: AUXAOPKPOIJAMX-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an electrophilic carbon on the pyrimidine core.

    Addition of the Thienylcarbonyl Group: The thienylcarbonyl group is typically added through an acylation reaction using thienylcarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted pyrimidines

Scientific Research Applications

2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine core but differs in its substituents.

    4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, but with different substituents and a triazole core.

Uniqueness

2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group, a thienylcarbonyl group, and a piperazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-12(15(16,17)18)8-13(20-10)21-3-5-22(6-4-21)14(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXAOPKPOIJAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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